1-Piperazinecarboxamidine, 4-methyl-, hemisulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the provided literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent were synthesized through the nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Another synthesis approach involved the creation of a 1,4-piperazine-2,5-dione derivative from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Additionally, a 1H,4H-piperazine-diium ring with chlorosulfonate was synthesized and used as a dual solvent-catalyst for the creation of new dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by extensive hydrogen bonding. For example, the piperazine-1,4-diium cation in one compound forms a three-dimensional network through O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds . The crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid also shows a preference for parallel edge-to-center arene interactions, influenced by the presence of strongly dipolar p-nitroanisole groups .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives includes their potential as antiemetic agents, as seen in the selection of two compounds with powerful antiemetic activity from a series of synthesized 4-piperazinopyrimidines . Furthermore, the dual solvent-catalyst activity of piperazine-1,4-diium dichlorosulfonate for synthesizing new dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds demonstrates the versatility of piperazine derivatives in facilitating chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are diverse. The pharmacological screening of synthesized 4-piperazinopyrimidines revealed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The physical properties of the ionic liquid containing a 1H,4H-piperazine-diium ring were determined, and its reusability as a catalyst without loss of efficiency was reported . The study of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] piperazinedione in solution provided association constants that align with other cyclic cis amides in chloroform solvent .

Scientific Research Applications

Pharmaceutical Research and Development :

- Piperazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle in these compounds is critical for high potency and selectivity (Thalji et al., 2013).

- Piperazine-based derivatives, including 1,4-disubstituted piperazines, have shown promise as antibacterial agents and HIV-1 entry inhibitors. These compounds are common in drugs such as antifungals, antidepressants, and antipsychotic drugs (Shroff et al., 2022).

Polymer and Material Science :

- Synthesis of polyamides containing theophylline and thymine, where piperazine was used in the formation of these polyamides. These compounds have applications in material science due to their solubility and molecular weight properties (Hattori & Kinoshita, 1979).

Biochemistry and Proteomics :

- Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides. This application is significant in mass spectrometry for improving ionization efficiency and sensitivity in protein analysis (Qiao et al., 2011).

Chemical Synthesis and Catalysis :

- Piperazine compounds are involved in the synthesis of novel benzodifuranyl, triazines, and oxadiazepines, indicating their role as intermediates in the synthesis of complex organic molecules with potential medicinal applications (Abu‐Hashem et al., 2020).

Molecular Structure and Crystallography :

- Studies on the crystal structure of piperazine compounds have contributed to the understanding of hydrogen bonding and molecular interactions, which are fundamental in drug design and material science (Smith et al., 2011).

properties

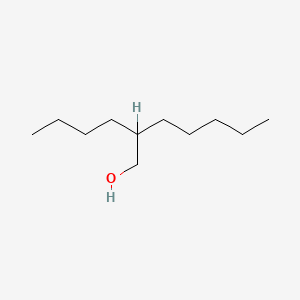

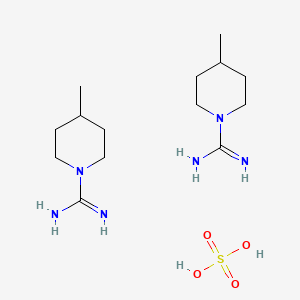

IUPAC Name |

4-methylpiperidine-1-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15N3.H2O4S/c2*1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYLOHQBVNTGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224145 |

Source

|

| Record name | 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate | |

CAS RN |

73771-20-7 |

Source

|

| Record name | 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.